5-Deoxykievitone

Description

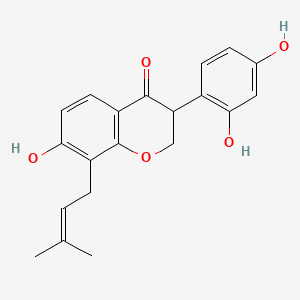

Structure

2D Structure

3D Structure

Properties

CAS No. |

74161-24-3 |

|---|---|

Molecular Formula |

C20H20O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-5-14-17(22)8-7-15-19(24)16(10-25-20(14)15)13-6-4-12(21)9-18(13)23/h3-4,6-9,16,21-23H,5,10H2,1-2H3 |

InChI Key |

JIJYZALGIIQXKE-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC2=C1OCC(C2=O)C3=C(C=C(C=C3)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OCC(C2=O)C3=C(C=C(C=C3)O)O)O)C |

Other CAS No. |

74161-24-3 |

Origin of Product |

United States |

Natural Occurrence and Distribution of 5 Deoxykievitone

Identification and Isolation from Leguminous Plants

5-Deoxykievitone has been identified and isolated from various species within the Phaseolus and Vigna genera, as well as from other plant genera.

The compound has been detected in several Phaseolus species. Specifically, Phaseolus lunatus (lima bean) seedlings treated with copper chloride have yielded this compound nih.govresearchgate.net. In Phaseolus vulgaris (common bean), this compound has been found in yellow wax beans, green beans, and common beans foodb.ca. It has also been specifically reported in the fruit tissue of Phaseolus vulgaris usda.gov. Furthermore, studies on Phaseolus aureus, commonly known as mung bean, have also led to the isolation of this compound oup.com. Some compounds, including this compound, are known to occur exclusively within the Phaseolus genus researchgate.net.

This compound is also a notable constituent of Vigna species. It has been isolated from Vigna mungo (black gram), where it was identified among sixteen isoflavonoids following treatment with copper chloride hmdb.caresearchgate.netnih.govjddtonline.infobepls.comresearchgate.netimsc.res.in. Similarly, it has been detected in Vigna radiata (mung bean) seeds foodb.cahmdb.cabepls.comresearchgate.net.

Beyond the Phaseolus and Vigna genera, this compound has also been reported in Adenocarpus cincinnatus nih.gov. However, extensive phytochemical analyses of Eucommiae Cortex have not indicated the presence of this compound mdpi.comnih.govresearchgate.netmdpi.com.

Tissue-Specific Localization within Plants

The distribution of this compound within a plant's tissues can vary.

Research has indicated the presence of this compound in the fruit tissues of Phaseolus vulgaris usda.gov. Information regarding its specific accumulation in cotyledons is not detailed in the available search results.

Environmental and Biotic Factors Influencing Natural Accumulation

As a phytoalexin, this compound's production can be influenced by external stimuli. Studies have shown that isoflavonoids, including this compound, can be induced in plants like Phaseolus mungo (Vigna mungo) through treatment with abiotic elicitors such as copper chloride (CuCl2) researchgate.netmendeley.com. Phytoalexins, in general, are known to be synthesized by plants as a defense mechanism in response to microbial infections or exposure to various abiotic stressors, such as heavy metal ions or UV light oup.com. While these findings suggest an inducible nature, specific environmental or biotic factors that govern the natural accumulation patterns of this compound in its native plant environments are not extensively detailed in the provided literature snippets.

Compound List

Biosynthesis and Metabolic Pathways of 5 Deoxykievitone

General Isoflavonoid (B1168493) Biosynthetic Routes and Precursors

The journey to 5-Deoxykievitone begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into the key intermediate p-coumaroyl-CoA. nih.gov This process involves a sequence of enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov

From p-coumaroyl-CoA, the pathway diverges towards either 5-hydroxyflavonoids or 5-deoxyflavonoids. The synthesis of 5-deoxyisoflavonoids, the class to which this compound belongs, is characteristic of leguminous plants. nih.gov This specific branch is initiated by the coordinated action of two key enzymes: Chalcone (B49325) synthase (CHS) and Chalcone reductase (CHR). nih.govresearchgate.net CHS condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov In legumes, the presence of CHR modifies this condensation step to produce 4,2′,4′-trihydroxychalcone, also known as isoliquiritigenin (B1662430) chalcone. nih.govresearchgate.net This chalcone is then cyclized by Chalcone isomerase (CHI) to form the flavanone (B1672756) liquiritigenin (B1674857), the direct precursor for the 5-deoxyisoflavonoid backbone. nih.govnih.gov

| Compound | Class | Role in Pathway |

|---|---|---|

| L-Phenylalanine | Amino Acid | Primary Precursor |

| p-Coumaroyl-CoA | Phenylpropanoid | Central Intermediate |

| Malonyl-CoA | - | Extender unit for CHS |

| Isoliquiritigenin | Chalcone | First committed intermediate for 5-deoxyflavonoids |

| Liquiritigenin | Flavanone | Direct precursor to 5-deoxyisoflavone core |

Specific Enzymatic Steps Involved in this compound Formation

The formation of this compound from the precursor liquiritigenin involves several specific enzymatic modifications that build upon the basic isoflavone (B191592) structure.

Isoflavone Synthesis : The flavanone liquiritigenin is converted into the isoflavone daidzein (B1669772). This critical step is catalyzed by two enzymes: Isoflavone synthase (IFS), a cytochrome P450 enzyme that facilitates the characteristic aryl migration of the B-ring, followed by dehydration mediated by 2-hydroxyisoflavanone (B8725905) dehydratase (HID). nih.govfrontiersin.org Daidzein represents the core 5-deoxyisoflavone skeleton.

Prenylation : A key modification leading to kievitone-type compounds is the addition of a dimethylallyl pyrophosphate (DMAPP) group, a process known as prenylation. nih.govresearchgate.net This reaction is catalyzed by a prenyltransferase enzyme, which attaches the five-carbon prenyl group to the isoflavone scaffold. This prenylation step is crucial for the bioactivity of many phytoalexins, as it increases their lipophilicity and enhances their interaction with microbial membranes. researchgate.netwur.nl The addition of this group to the daidzein structure at the C-8 position forms the isoflavanone (B1217009) kievitone (B1673638).

Final Conversion to this compound : this compound is structurally distinct from kievitone by the absence of a hydroxyl group at the C-5 position. This suggests that the biosynthetic pathway to this compound utilizes intermediates that are not hydroxylated at this position, a characteristic established early in the pathway by the action of Chalcone Reductase (CHR) which leads to the formation of 5-deoxyflavanones. nih.gov Therefore, the direct precursor to this compound is a prenylated derivative of the 5-deoxyisoflavone core.

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-Phenylalanine to Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid |

| 4-coumarate:CoA ligase | 4CL | Activates p-Coumaric acid to p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Condenses p-Coumaroyl-CoA and Malonyl-CoA |

| Chalcone reductase | CHR | Directs synthesis towards 5-deoxy skeletons |

| Chalcone isomerase | CHI | Cyclizes chalcone to flavanone (Liquiritigenin) |

| Isoflavone synthase | IFS | Catalyzes aryl migration to form isoflavone core |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates intermediate to form isoflavone (Daidzein) |

| Prenyltransferase | - | Adds a dimethylallyl group to the isoflavone core |

Regulation of this compound Biosynthesis in Response to Stress

The biosynthesis of this compound is tightly regulated and is primarily induced as a defense mechanism in response to various biotic and abiotic stresses. nih.gov As a phytoalexin, its accumulation is a hallmark of the plant's induced defense response, particularly against fungal pathogens. frontiersin.orgapsnet.org

The production of isoflavonoid phytoalexins is triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or specific elicitors from invading microbes. nih.gov This recognition initiates a signal transduction cascade that leads to the transcriptional activation of genes encoding the biosynthetic enzymes of the pathway, such as PAL, CHS, and IFS. nih.govfrontiersin.org For example, in cowpea (Vigna unguiculata), resistance to the fungal pathogen Phytophthora vignae is associated with the rapid and specific accumulation of kievitone, a closely related compound, at the site of infection. apsnet.org This rapid synthesis is believed to create a localized antimicrobial environment that inhibits the growth and spread of the pathogen. apsnet.org The regulation is complex, involving transcription factors and hormonal signals that respond to environmental cues like fungal infection or UV radiation. nih.govfrontiersin.org

Related Metabolites and their Biosynthetic Interconnections

The core structure of this compound can be further modified by various enzymatic reactions, leading to a suite of related isoflavonoid compounds. These modifications often represent detoxification or catabolic processes, either by the plant itself or by invading microorganisms. researchgate.net

This compound Hydrate has been isolated from Phaseolus mungo (black gram), indicating a direct biosynthetic link to this compound. researchgate.net This metabolite is formed by the addition of a water molecule across the double bond of the prenyl (dimethylallyl) side chain. This hydration reaction is analogous to the conversion of kievitone to kievitone hydrate, a process catalyzed by the enzyme kievitone hydratase. wikipedia.orgnih.govqmul.ac.uk This enzymatic hydration is often a detoxification strategy employed by fungal pathogens to reduce the antifungal potency of the phytoalexin. nih.govexpasy.org The presence of this compound Hydrate suggests that a similar enzymatic process, potentially from either the plant or a microbe, acts on this compound. researchgate.net

Cyclokievitone and its hydrated form have also been identified, pointing to further modifications of the kievitone structure. researchgate.net Cyclokievitone is likely formed through an intramolecular cyclization of the prenyl side chain of kievitone, creating an additional heterocyclic ring. The subsequent hydration of this compound would then yield Cyclokievitone Hydrate. researchgate.net These transformations represent a diversification of the phytoalexin profile within the plant.

4'-O-Methylkievitone is another related metabolite isolated from Phaseolus mungo. researchgate.net Its structure indicates a methylation reaction at the 4'-hydroxyl group of the B-ring of kievitone. This O-methylation is a common modification in isoflavonoid biosynthesis and is catalyzed by specific O-methyltransferase (OMT) enzymes. researchgate.net Methylation can alter the biological activity, stability, and solubility of the parent compound, potentially fine-tuning its defensive capabilities. researchgate.net

Biological Functionality and Ecological Significance Non Clinical

Role as a Phytoalexin in Plant Immunity

5-Deoxykievitone is classified as an isoflavonoid (B1168493) phytoalexin, a group of low molecular weight antimicrobial compounds synthesized and accumulated by plants in response to pathogenic attacks or stress. frontiersin.org Phytoalexins are a cornerstone of active plant defense, produced de novo rapidly at sites of infection. ebi.ac.uk Their primary function is to act as toxins to invading organisms. ebi.ac.uk The synthesis of these compounds, including this compound, is a hallmark of a plant's induced resistance response. Research has identified this compound, alongside related compounds like kievitone (B1673638) and dalbergioidin, as a key phytoalexin in plants such as the mung bean (Phaseolus aureus). frontiersin.orgsciepub.com Its production is triggered by elicitors, such as exposure to copper chloride, indicating its role in the plant's chemical defense arsenal (B13267) against potential threats. sciepub.com

Antifungal Activities Against Plant Pathogens

The defensive role of this compound is most evident in its potent antifungal capabilities against a range of plant pathogens. This activity is crucial for protecting plants from fungal diseases that can devastate crops.

Inhibition of Mycelial Growth of Specific Fungi (e.g., Cladosporium cucumerinum, Fusarium graminearum)

Specific studies have demonstrated the efficacy of this compound in inhibiting the growth of pathogenic fungi. It has been isolated as one of the primary antifungal phytoalexins from mung bean seedlings and has shown clear inhibitory activity against Cladosporium cucumerinum. sciepub.comsciepub.com Furthermore, metabolomic studies of cereals like wheat and barley have identified (+-)-5-Deoxykievitone as a key metabolite potentially involved in the chemical defense against Fusarium graminearum, the causal agent of Fusarium head blight. nih.gov

Table 1: Documented Antifungal Activity of this compound

| Target Fungus | Host Plant Source | Finding | Citation |

|---|---|---|---|

| Cladosporium cucumerinum | Phaseolus aureus (Mung Bean) | Demonstrated antifungal activity in bioassays. | sciepub.comsciepub.com |

| Fusarium graminearum | Wheat, Barley | Identified as a potential defense metabolite against this pathogen. | nih.gov |

Proposed Mechanisms of Fungal Growth Inhibition (e.g., cell membrane disruption, apoptosis induction in fungal cells, signaling pathway modulation)

While the precise molecular mechanism of this compound is an ongoing area of research, the modes of action for isoflavonoid phytoalexins and other antifungal agents are well-documented and offer strong indications of its likely mechanisms. A primary proposed mechanism is the disruption of the fungal cell membrane. open.edu Antifungal compounds often interfere with the synthesis of ergosterol, a vital component of the fungal membrane, or interact directly with membrane structures. nih.govnih.gov This interference increases membrane permeability, causing the leakage of essential cellular contents and leading to cell death. open.edufrontiersin.org

Another plausible mechanism is the induction of apoptosis, or programmed cell death, in fungal cells. This can be triggered by the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. imrpress.comresearchgate.net The accumulation of ROS can initiate a cascade of events leading to the controlled demise of the fungal cell. researchgate.net Phytoalexins may also modulate fungal signaling pathways, interfering with processes essential for growth, development, and pathogenicity.

Contribution to Induced Resistance in Plants

This compound is not just a standalone toxin; its production is an integral part of a plant's systemic defense strategy known as induced resistance. This state of enhanced defensive capacity provides broad-spectrum and long-lasting protection against future attacks.

Accumulation as a Resistance-Related Metabolite in Resistant Genotypes

A key indicator of a compound's role in defense is its differential accumulation in resistant versus susceptible plant genotypes. Research on cowpeas has shown that the accumulation of the closely related isoflavonoid phytoalexin, kievitone, is directly associated with single-gene resistance to the pathogen Phytophthora vignae. apsnet.org Resistant cowpea varieties accumulate kievitone at concentrations more than tenfold higher than what is needed to inhibit fungal growth, whereas susceptible plants produce it at much lower rates. apsnet.org This pattern is also seen in other legumes; for instance, resistant chickpea cultivars accumulate the phytoalexins medicarpin (B1676140) and maackiain (B7765809) to a greater extent than susceptible ones. icrisat.org This strongly suggests that the ability to rapidly synthesize and accumulate high concentrations of isoflavonoids like this compound at infection sites is a critical trait of resistant genotypes. sciepub.comapsnet.org

Table 2: Phytoalexin Accumulation in Resistant vs. Susceptible Genotypes

| Phytoalexin(s) | Plant | Pathogen | Observation | Citation |

|---|---|---|---|---|

| Kievitone | Cowpea | Phytophthora vignae | Accumulated at much higher rates in monogenically resistant plants compared to susceptible ones. | apsnet.org |

| Kievitone, Phaseollidin | Cowpea | Colletotrichum destructivum | Early and accelerated accumulation in seedlings primed for resistance. | ebi.ac.uk |

| Medicarpin, Maackiain | Chickpea | Fusarium oxysporum | Higher concentrations found in the root exudates of resistant varieties. | icrisat.org |

Involvement in Plant Defense Signaling Pathways (e.g., Jasmonic Acid, Ethylene pathways)

The synthesis of isoflavonoid phytoalexins is tightly regulated by a complex network of plant hormone signaling pathways, primarily those involving Jasmonic Acid (JA) and Ethylene (ET). frontiersin.org These hormones act as key signals that are typically produced in response to pathogen infection or wounding. nih.gov The JA signaling pathway, through a cascade involving JAZ repressor proteins and transcription factors like MYC2, activates the expression of defense-related genes, including those for phytoalexin biosynthesis. researchgate.netmdpi.com

Ecological Interactions beyond Pathogen Defense

Extensive research into the chemical compound this compound has primarily focused on its function as a phytoalexin, a substance produced by plants as a defense mechanism against pathogenic microorganisms. However, a comprehensive review of available scientific literature reveals a significant gap in knowledge regarding its role in ecological interactions that extend beyond this defensive function.

Currently, there is no specific research data detailing the involvement of this compound in other types of ecological relationships, such as:

Allelopathy: The phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds. There are no studies that have investigated or demonstrated any allelopathic effects of this compound on neighboring plants.

Symbiotic Interactions: The close and long-term interaction between two different biological species. Research has not yet explored whether this compound plays a role as a signaling molecule or has any other function in mutualistic or commensal relationships with soil microbes, such as rhizobia or mycorrhizal fungi.

While the study of chemical ecology often reveals multifaceted roles for plant secondary metabolites, the specific functions of this compound in mediating plant-plant or non-pathogenic plant-microbe interactions remain an uninvestigated area of research. Consequently, no detailed research findings or data tables on this topic can be provided at this time.

Synthetic Chemistry Approaches and Structural Derivatization

Laboratory Synthesis of 5-Deoxykievitone and its Analogs

The laboratory synthesis of natural products like this compound is fundamental for obtaining sufficient quantities for detailed study and for creating structural analogs. While specific detailed synthetic routes for this compound itself are not extensively detailed in the provided search snippets, related research indicates that synthetic efforts have been undertaken for its derivatives, such as the this compound Dimethyl Ether researchgate.netresearchgate.net.

These synthetic explorations often involve the preparation of key intermediates and the subsequent cyclization to form the characteristic isoflavonoid (B1168493) skeleton. For instance, a general synthetic approach mentioned involves the reaction of isoflavanones with alkynes to yield propargyl ethers, which are then cyclized to form tricyclic structures researchgate.netresearchgate.net. Such strategies are vital for accessing the core structure of this compound and for introducing modifications that can lead to new analogs. The synthesis of such compounds allows for confirmation of their structures through spectroscopic methods and provides material for biological evaluation researchgate.net.

Design and Synthesis of this compound Derivatives for Research

The design and synthesis of derivatives are critical for exploring the structure-activity relationships (SAR) of compounds like this compound. By systematically altering specific parts of the molecule, researchers can investigate how these changes affect biological activity, such as its role as a phytoalexin. The goal in designing derivatives is often to enhance potency, alter selectivity, improve pharmacokinetic properties, or probe specific binding interactions within biological systems.

While specific research detailing the design and synthesis of this compound derivatives with a focus on their phytoalexin activity was not explicitly found in the provided snippets, the general principles of medicinal chemistry and natural product modification are applicable. This would involve strategies such as:

Functional Group Modification: Altering hydroxyl groups (e.g., methylation, acetylation) or introducing new substituents onto the aromatic rings.

Skeletal Modifications: Exploring variations in the isoflavonoid core structure.

Introduction of Bioisosteres: Replacing certain functional groups with others that have similar physical or chemical properties to modulate activity.

The synthesis of these designed derivatives would typically employ established organic chemistry methodologies, ensuring that the resulting compounds are well-characterized through analytical and spectroscopic techniques researchgate.net.

Structure-Activity Relationship (SAR) Studies for Phytoalexin Activity

Structure-Activity Relationship (SAR) studies are paramount in understanding how a molecule's chemical structure dictates its biological function. For phytoalexins, SAR studies aim to identify which structural features are essential for their antimicrobial or defensive properties. By correlating structural modifications with changes in biological activity, researchers can elucidate the molecular mechanisms underlying the compound's action and guide the design of more potent or effective analogs.

Phytoalexins, in general, exhibit diverse chemical structures, and their activity is known to be influenced by various structural elements, including the presence and position of hydroxyl groups, methoxy (B1213986) groups, and other substituents on their aromatic rings nih.govresearchgate.netnih.gov. For example, studies on other classes of plant polyphenols have shown that modifications to aromatic rings and hydroxyl groups can significantly impact their antioxidant and biological activities nih.govmdpi.com.

However, specific, detailed SAR studies focusing on This compound derivatives and their direct impact on phytoalexin activity were not found within the provided search results. While the importance of SAR for phytoalexins is well-established nih.gov, the specific structural features of this compound that confer its phytoalexin activity and how modifications to these features influence this activity require further dedicated research.

Analytical Methodologies for 5 Deoxykievitone Research

Extraction and Purification Techniques from Plant Matrices

The initial step in analyzing 5-Deoxykievitone from plant sources involves efficient extraction and subsequent purification to isolate the target compound from complex biological matrices.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone technique for separating mixtures based on the differential distribution of components between a stationary phase and a mobile phase nih.govijnrd.orglibretexts.orgccamp.res.inchromtech.com.

Column Chromatography: This classical technique is widely used for the separation and purification of compounds. It involves packing a column with a stationary phase (e.g., silica (B1680970) gel or alumina) and eluting the sample with a mobile phase. Components separate based on their varying affinities to the stationary phase nih.govijnrd.orgchromtech.com. While general principles apply, specific applications for this compound often leverage more advanced chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient method for separating, identifying, and purifying compounds nih.govlibretexts.orgnih.govchemmethod.commdpi.commdpi.comijpsr.comuab.eduuab.edunih.gov. For this compound, HPLC coupled with mass spectrometry (LC-MS) is a prevalent approach. For instance, studies have utilized an Agilent Acquity bridged ethyl hybrid C18 column with a mobile phase for separation, achieving a retention time of 7.51 for this compound nih.gov. HPLC methods are crucial for both preparative isolation and analytical quantification. Green extraction solvents like Natural Deep Eutectic Solvents (NADES) and techniques such as Pressurized Liquid Extraction (PLE) are also being explored to enhance the efficiency and sustainability of isolating plant metabolites chemmethod.com.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating and confirming the molecular structure of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., PMR spectrum, proton NMR shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for determining molecular structure by analyzing the magnetic properties of atomic nuclei ucsd.edumnstate.educhemistrysteps.comlibretexts.orgmsu.edumdpi.com. ¹H NMR spectra provide information about the number of different types of protons, their chemical environment (indicated by chemical shift values in parts per million, ppm), and their neighboring protons (through spin-spin splitting) ucsd.edumnstate.educhemistrysteps.comlibretexts.orgmsu.edu. While NMR spectroscopy has been employed in studies involving compounds related to this compound for structural elucidation colab.wspageplace.de, specific detailed ¹H NMR shift data for this compound itself was not extensively detailed in the provided search snippets. General understanding of chemical shifts, such as those influenced by electronegative atoms or π-electron systems, forms the basis for interpreting such spectra ucsd.edulibretexts.orgmsu.edu.

Mass Spectrometry (e.g., MS-MS, LC-ESI-QTOF)

Mass spectrometry (MS) is vital for determining the molecular weight and providing fragmentation patterns that aid in structural identification nih.govmdpi.commdpi.comuab.eduuab.edunih.govlibretexts.orgnih.gov. Techniques like Liquid Chromatography coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) offer high accuracy and sensitivity for analyzing complex mixtures and confirming molecular identities nih.govmdpi.commdpi.comlibretexts.org.

LC-ESI-QTOF-MS Data for this compound: Studies have reported LC-ESI-QTOF-MS analysis of this compound, providing key data points for its characterization. In positive ionization mode, a precursor ion with a mass-to-charge ratio (m/z) of 341.1382 was observed, consistent with its molecular formula nih.gov. The fragmentation pattern, analyzed through MS-MS, also provides critical structural information, with prominent fragment ions observed at m/z 205.08513 (100% relative intensity), 121.02794, and 149.0219, among others nih.gov.

| Parameter | Value | Ionization Mode | Instrument Type | Reference |

| Precursor m/z | 341.1382 | Positive | LC-ESI-QTOF | nih.gov |

| Retention Time (RT) | 7.51 | Positive | LC-ESI-QTOF | nih.gov |

| Top Fragment m/z | 205.08513 | Positive | LC-ESI-QTOF | nih.gov |

| Fragment m/z | 121.02794 | Positive | LC-ESI-QTOF | nih.gov |

| Fragment m/z | 149.0219 | Positive | LC-ESI-QTOF | nih.gov |

| Fragment m/z | 341.1329 | Positive | LC-ESI-QTOF | nih.gov |

| Fragment m/z | 206.0887 | Positive | LC-ESI-QTOF | nih.gov |

Ultraviolet-Visible (UV) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample as a function of wavelength, providing information about the electronic transitions within a molecule and aiding in identification and quantification mrclab.comlibretexts.orgnih.gov. UV-Vis spectroscopy has been noted as a technique used in the characterization of compounds including this compound colab.ws. While specific absorption maxima (λmax) for this compound were not detailed in the provided snippets, the technique is generally applied to identify chromophores within a molecule and to determine concentration using Beer-Lambert's law (A = εcl) mrclab.comlibretexts.org.

Quantitative Analysis Methods in Biological Samples

The quantitative analysis of this compound in biological samples is essential for pharmacokinetic studies and understanding its distribution. This typically involves sample preparation, chromatographic separation, and sensitive detection, often using LC-MS techniques uab.eduuab.educhromatographyonline.com.

The complexity of biological matrices, often containing low concentrations of target analytes and potential interfering substances, presents challenges for quantitative analysis uab.eduuab.educhromatographyonline.com. Therefore, robust sample preparation methods, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), are employed to isolate and enrich the analyte before chromatographic separation uab.edu. HPLC coupled with MS, particularly LC-ESI-QTOF-MS/MS, is a preferred method due to its high selectivity and sensitivity, enabling the accurate quantification of compounds like this compound even at low concentrations nih.govmdpi.comuab.eduuab.edulibretexts.org. Method validation, ensuring specificity, selectivity, linearity, and accuracy, is a critical part of developing reliable quantitative assays uab.eduuab.edulabmanager.com. The LC-MS data presented in section 6.2.2 forms the basis for developing such quantitative methods.

Application of Metabolomics for Profiling this compound in Plant Responses

Metabolomics has emerged as a critical scientific discipline for deciphering the intricate biochemical strategies plants employ to respond to a myriad of environmental challenges, including biotic stresses such as pathogen infections ontosight.aimdpi.comresearchgate.netplantsjournal.compurdue.edumdpi.com. This comprehensive analytical approach allows for the global profiling of all measurable metabolites within a plant, providing invaluable insights into cellular processes, signaling pathways, and defense mechanisms growitmobile.com. By analyzing these metabolic fingerprints, researchers can identify key compounds that are upregulated or synthesized in response to stress, thereby elucidating the molecular basis of plant resilience and defense ontosight.aimdpi.complantsjournal.com.

This compound: An Isoflavonoid (B1168493) in Plant Defense

This compound is classified as an isoflavanone (B1217009), a subclass of isoflavonoids, which are significant secondary metabolites found predominantly in legumes mdpi.comualberta.ca. These compounds are known to play multifaceted roles in plant physiology, including defense against pathogens, herbivores, and environmental stressors mdpi.comualberta.ca. This compound has been identified in various plant species, notably within the Fabaceae family, such as Vigna mungo (black gram) and Phaseolus vulgaris (common bean) plantsjournal.comfoodb.caresearchgate.net. Research has attributed a range of biological activities to this compound, including antioxidant, anti-inflammatory, and potential antifungal properties, underscoring its relevance in plant defense systems ontosight.aipageplace.deresearchgate.net.

Metabolomic Profiling for Defense Compound Identification

The application of metabolomics, often utilizing advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) growitmobile.comnpms.org.uk, enables the systematic identification and quantification of metabolites within plant tissues. These methodologies are instrumental in uncovering the complex metabolic reprogramming that occurs during plant-pathogen interactions mdpi.comresearchgate.net. For instance, metabolomic studies have identified this compound as a compound that potentially contributes to the defense arsenal (B13267) of plants, such as cereals, against fungal pathogens like Fusarium graminearum mdpi.com. Such profiling efforts are crucial for understanding how plants orchestrate their defense responses and for identifying potential biomarkers of stress resistance ontosight.aimdpi.com.

Research Findings and Data

Metabolomic investigations have successfully identified this compound in various plant sources, highlighting its presence as part of the plant's chemical defense repertoire. While specific detailed profiling studies of this compound under distinct plant stress responses are still an evolving area, its identification in the context of plant defense mechanisms is a significant finding.

| Plant Species | Metabolite Class | Role in Plant Defense (as identified by metabolomics) | Key Research Context |

| Vigna mungo | Isoflavanone | Potential phytoalexin, antifungal activity | Identified in plant extracts, contributing to the understanding of isoflavonoid biosynthesis and defense plantsjournal.comresearchgate.net. |

| Phaseolus vulgaris | Isoflavanone | Potential phytoalexin, antifungal activity | Detected in various bean types, suggesting its role in plant defense mechanisms foodb.caresearchgate.net. |

| Cereals (e.g., Wheat, Barley) | Flavonoid (Isoflavonoid) | Contribution to chemical defense against pathogens | Identified through metabolomic studies as a component of the defense arsenal against Fusarium graminearum mdpi.com. |

Metabolomic approaches provide a data-driven framework to detect and quantify compounds like this compound, thereby advancing our understanding of plant-pathogen interactions and the chemical strategies plants employ for survival and resilience mdpi.compurdue.edugrowitmobile.com.

Future Research Directions and Applications in Plant Science

Deeper Elucidation of Biosynthetic and Regulatory Networks

While the general isoflavonoid (B1168493) biosynthetic pathway is established, the specific enzymatic steps and regulatory controls leading to 5-Deoxykievitone require more detailed investigation. Isoflavonoids are synthesized via the phenylpropanoid pathway, with isoflavone (B191592) synthase (IFS) being a critical enzyme that directs metabolic flux towards this specific class of compounds. mdpi.com Future research must focus on identifying and characterizing all the enzymes downstream of the general pathway that are specific to this compound synthesis.

The regulation of isoflavonoid biosynthesis is highly complex, involving a hierarchy of transcription factors and signaling molecules. frontiersin.orgnih.gov Environmental cues, such as fungal infection or UV radiation, trigger intricate signaling cascades that activate or suppress the expression of biosynthetic genes. frontiersin.orgnih.gov Key transcription factor families, including MYB, WRKY, and NAC, have been identified as crucial regulators of isoflavonoid production. mdpi.comnih.gov For instance, in soybean, the GmNAC42-1 transcription factor has been shown to be a positive regulator of glyceollin biosynthesis by directly binding to the promoters of IFS2 and G4DT genes. nih.govnih.gov A deeper understanding of the specific transcription factors that bind to the promoter regions of this compound-related genes is needed. This involves identifying the precise cis-regulatory elements and the corresponding trans-acting factors that modulate gene expression in response to specific stimuli.

Table 1: Key Regulatory Elements in Isoflavonoid Biosynthesis

| Regulatory Element | Function | Potential Role in this compound Synthesis |

| Transcription Factors (TFs) | ||

| MYB | Pivotal regulators of flavonoid/isoflavonoid pathways. nih.gov | Specific MYB TFs likely control the expression of genes in the this compound branch. |

| WRKY | Regulate gene expression in response to stress and hormone signals. mdpi.com | May integrate defense signals to initiate this compound accumulation. |

| NAC | Involved in responses to both biotic and abiotic elicitors. nih.gov | Could activate key enzymes in the pathway under pathogen attack. |

| Hormonal Signals | ||

| Jasmonic Acid (JA) | A key hormone in defense signaling against necrotrophic pathogens. | JA signaling pathways are likely upstream regulators of this compound production. |

| Salicylic Acid (SA) | Central to resistance against biotrophic pathogens. nih.gov | Crosstalk between SA and JA pathways may fine-tune the this compound response. |

| Cytokinins | Regulate plant growth and mediate stress tolerance. nih.govmdpi.com | May modulate the biosynthetic pathway as part of a broader stress response. mdpi.commdpi.com |

| Epigenetic Modifications | ||

| DNA Methylation | Can alter gene expression without changing the DNA sequence. nih.gov | Methylation patterns on biosynthetic gene promoters could dictate their inducibility. |

| Histone Modifications | Affect chromatin structure and accessibility for transcription. nih.gov | Histone acetylation or methylation may "prime" this compound genes for rapid activation. |

Comprehensive Analysis of this compound's Role in Diverse Plant Stress Responses

This compound is primarily known as a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attack. frontiersin.orgnih.gov Phytoalexins are a crucial component of the plant's active defense system, inhibiting the growth and reproduction of invading fungi and bacteria. frontiersin.orgdntb.gov.ua The accumulation of these compounds at the site of infection is often correlated with disease resistance. nih.gov However, the full spectrum of its activity against different pathogens and its role in response to various abiotic stresses remain largely unexplored.

Future studies should employ a broader range of pathogens, including different species and strains of fungi, oomycetes, bacteria, and viruses, to comprehensively map the antimicrobial spectrum of this compound. It is also critical to investigate its function in response to abiotic stressors such as drought, salinity, and extreme temperatures. Plants under abiotic stress can become more susceptible to pathogen infection, and compounds like this compound may play a dual role in mitigating both types of stress. For example, some isoflavonoids are involved in enhancing antioxidant defense systems, which are crucial for tolerance to abiotic stresses that cause oxidative damage. mdpi.com Research should aim to clarify if this compound contributes to scavenging reactive oxygen species (ROS) or signaling in abiotic stress response pathways.

Exploitation of Phytoalexin Mechanisms for Enhanced Crop Resistance

Harnessing the defensive capabilities of phytoalexins like this compound is a promising strategy for developing crops with enhanced resistance to diseases. nih.gov Genetic engineering offers powerful tools to achieve this, moving beyond the limitations of conventional breeding. nih.govijshr.com One approach is to introduce the biosynthetic genes for a specific phytoalexin into a plant species that does not naturally produce it. nih.gov For example, the transfer of stilbene synthase genes from grapevine to tobacco resulted in the production of the phytoalexin resveratrol and conferred increased resistance to pathogens. nih.govnih.gov

A more nuanced strategy involves modulating the endogenous production of phytoalexins. This can be achieved by overexpressing key rate-limiting enzymes or, more effectively, by engineering the transcription factors that regulate the entire pathway. nih.gov Manipulating a single transcription factor can lead to the coordinated upregulation of multiple biosynthetic genes, resulting in a significant increase in the desired compound. nih.gov Identifying the master regulatory TFs for this compound synthesis is therefore a critical research goal. Such knowledge could be used to develop crops that can mount a faster and more robust defense response upon pathogen detection, potentially reducing the need for chemical pesticides and promoting sustainable agriculture. ijshr.com

Table 2: Strategies for Engineering Phytoalexin-Mediated Crop Resistance

| Strategy | Description | Example/Potential Application for this compound |

| Heterologous Expression | Transferring the complete biosynthetic pathway for a phytoalexin into a new host crop. nih.gov | Introduce this compound pathway genes into non-legume crops like potato or wheat to enhance fungal resistance. |

| Overexpression of Biosynthetic Genes | Increasing the expression of a single, key enzyme in the pathway to boost production. | Overexpressing Isoflavone Synthase (IFS) could increase the precursor pool for this compound synthesis. |

| Engineering of Regulatory Factors | Overexpressing a key transcription factor to activate the entire pathway. nih.gov | Identify and overexpress a specific MYB or WRKY transcription factor that controls the this compound gene cluster. |

| Metabolic Flux Diversion | Downregulating competing metabolic pathways to channel more precursors into the desired pathway. | Use RNAi to suppress a competing branch of the phenylpropanoid pathway, redirecting flux to isoflavonoids. |

| Gene Editing (CRISPR-Cas) | Precisely modifying native genes, such as removing a repressor element from a promoter. nih.gov | Use CRISPR-Cas9 to edit the promoter of a key biosynthetic gene to enhance its expression upon induction. |

Advanced Integrated Omics Approaches to Study this compound Pathways and Functions

To unravel the complexity of this compound's biosynthesis, regulation, and function, a shift towards integrated 'omics' approaches is essential. mdpi.com These technologies provide a holistic view of the molecular processes occurring within the plant, from the genome to the metabolome. wur.nl

Transcriptomics (RNA-seq): This technique allows for the profiling of all gene transcripts in a sample at a given time. By comparing the transcriptomes of plants under control versus stress conditions (e.g., before and after pathogen inoculation), researchers can identify entire suites of co-expressed genes involved in the this compound response. wur.nl This is a powerful method for discovering novel biosynthetic genes, transporters, and regulatory factors. mdpi.com

Proteomics: This approach focuses on the large-scale study of proteins. Proteomics can identify the enzymes and regulatory proteins that are actively present and potentially modified (e.g., phosphorylated) during the defense response, providing a functional layer of information that complements transcriptomic data.

The true power of these technologies lies in their integration. wur.nl Correlating transcriptomic, proteomic, and metabolomic datasets can create comprehensive models of the this compound pathway. nih.gov For example, researchers can link the upregulation of specific gene transcripts with the appearance of corresponding proteins and the subsequent accumulation of this compound and related metabolites. apsnet.org This multi-omics strategy is crucial for building a complete picture of how this phytoalexin contributes to plant fitness and for identifying the most effective targets for crop improvement. mdpi.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.